1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline
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Overview
Description
1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and visible light . Another approach includes the condensation of 1,4-bis(aroylmethyl)quinoxalin-2,3-diones with ammonium acetate in acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation and spore germination . The compound may also interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Quinoxaline Derivatives: These compounds have a quinoxaline core and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Uniqueness: 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C11H8BrN3O |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
1-bromo-4-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8BrN3O/c1-16-11-10-13-6-9(12)15(10)8-5-3-2-4-7(8)14-11/h2-6H,1H3 |
InChI Key |
WCKIMJNDMMDXHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N3C1=NC=C3Br |
Origin of Product |
United States |
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